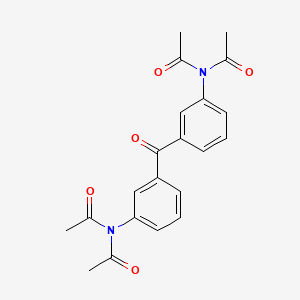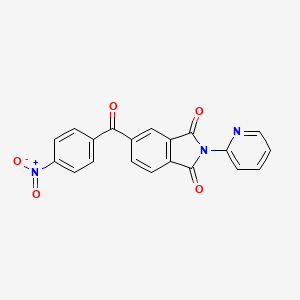
5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as NBDPI, is a novel isoindolinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NBDPI is a synthetic compound that has been synthesized using several different methods, each with its own advantages and limitations.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to be related to its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). By inhibiting these enzymes, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is able to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting the growth of cancer cells, protecting neurons against oxidative stress, and improving cognitive function. In addition, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to inhibit the activity of several enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. In addition, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, including studying its potential applications in other fields, such as cardiovascular disease and diabetes. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione and to identify its molecular targets. Finally, more research is needed to determine the safety and efficacy of 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione in humans, which may pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a novel isoindolinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using several different methods, and has been extensively studied for its potential anti-cancer, neuroprotective, and anti-inflammatory effects. While further research is needed to fully understand the mechanism of action of 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione and to determine its safety and efficacy in humans, it is clear that this compound has significant potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to protect neurons against oxidative stress and to improve cognitive function. In inflammation, 5-(4-nitrobenzoyl)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
5-(4-nitrobenzoyl)-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O5/c24-18(12-4-7-14(8-5-12)23(27)28)13-6-9-15-16(11-13)20(26)22(19(15)25)17-3-1-2-10-21-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPYQFCYZXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)
![2-isopropyl-1,3-bis[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B3743926.png)
![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)
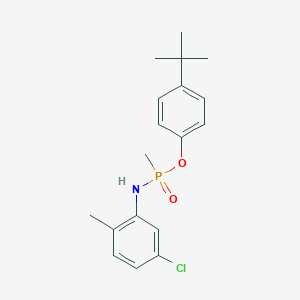
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
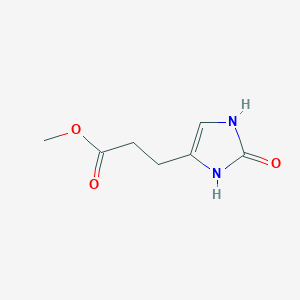
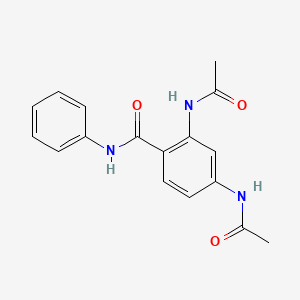

![1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B3743996.png)
![2-[3,5-bis(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3744007.png)
